molecular formula C13H22Cl2N4O B2629159 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride CAS No. 2137960-05-3

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride

Cat. No.: B2629159
CAS No.: 2137960-05-3
M. Wt: 321.25
InChI Key: LSRDECPGEUYALG-UHFFFAOYSA-N
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Description

The compound “2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride” is a piperazine-based derivative . It is a metabolite of buspirone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11 (10)15-13 (16-12)17-8-6-14-7-9-17;;/h14H,1-9H2, (H,15,16,18);2*1H . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 321.25 . It is a powder at room temperature .

Scientific Research Applications

Antiproliferative Activity

Research has led to the synthesis of derivatives related to 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride, demonstrating antiproliferative activity against various human cancer cell lines. For instance, derivatives were evaluated for their effect using the MTT assay against cancer cell lines, with certain compounds showing good activity, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

Another significant application is in the development of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from related compounds. These newly synthesized compounds were tested against various microorganisms, showing high antimicrobial activity, which suggests a promising avenue for the development of new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Anti-inflammatory and Anticancer Activity

Derivatives incorporating the chemical structure of interest have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These efforts have produced compounds with notable efficacy, including selective influence on cancer cell lines and remarkable anti-inflammatory activity. This research underscores the dual therapeutic potential of such derivatives in treating inflammation and cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Monoamine Oxidase Inhibition

The pursuit of novel treatments for mood disorders has led to the synthesis of compounds designed as selective inhibitors of monoamine oxidase-A (MAO-A), an enzyme implicated in the pathophysiology of depression. Compounds derived from the core structure have exhibited significant inhibitory activity, presenting a potential for the development of new antidepressant medications (Kaya, Yurttaş, Sağlık, Levent, Özkay, & Kaplancıklı, 2017).

Estrogen Receptor Binding Affinity

The integration of pyrimidine-piperazine with chromene and quinoline has led to the synthesis of compounds with significant estrogen receptor binding affinity. This research contributes to the understanding of molecular interactions at the estrogen receptor, potentially informing the design of novel therapeutic agents for estrogen receptor-positive cancers (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-piperazin-1-yl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11(10)15-13(16-12)17-8-6-14-7-9-17;;/h14H,1-9H2,(H,15,16,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRDECPGEUYALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(NC2=O)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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